

Eine umfassende technische Untersuchung der physikalisch-chemischen Eigenschaften von fumarsaurem Ammoniak

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *fumarsaures Ammoniak*

Cat. No.: *B079078*

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte Untersuchung der wesentlichen physikalisch-chemischen Eigenschaften von fumarsaurem Ammoniak (Ammoniumfumarat). Die hier präsentierten Informationen sind für Forscher, Wissenschaftler und Fachleute, die in der Arzneimittelentwicklung und verwandten Bereichen tätig sind, von entscheidender Bedeutung. Das Verständnis dieser Eigenschaften ist für die Formulierung, Stabilität und Wirksamkeit von pharmazeutischen Produkten, die diesen Wirkstoff enthalten, von grundlegender Bedeutung.

Chemische Identität und Struktur

Fumarsaures Ammoniak, auch bekannt als Ammoniumfumarat oder Diammoniumfumarat, ist das Ammoniumsalz der Fumarsäure.^{[1][2]} Seine chemische Struktur ergibt sich aus der Neutralisierung der beiden Carboxylgruppen der Fumarsäure mit zwei Äquivalenten Ammoniak.

Eigenschaft	Wert	Quelle
Chemische Bezeichnung	Ammonium-(E)-but-2-enoate	[1]
Summenformel	C4H10N2O4	[3]
Molekulargewicht	150.13 g/mol	[3]
CAS-Nummer	14548-85-7	[2]
E-Nummer	E368	[1] [2]

Die Kristallstruktur von Diammoniumfumarat wurde aufgeklärt und zeigt ein dreidimensionales Netzwerk, das durch intermolekulare N-H...O-Wasserstoffbrückenbindungen gebildet wird.[\[1\]](#)

Kristallographischer Parameter	Wert	Quelle
Raumgruppe	P 1 21/c 1	[3]
a	3.733 Å	[3]
b	8.009 Å	[3]
c	11.508 Å	[3]
α	90.00000 °	[3]
β	92.46 °	[3]
γ	90.00000 °	[3]

Physikalische und chemische Eigenschaften

Die physikalisch-chemischen Eigenschaften von fumarsaurem Ammoniak sind entscheidend für sein Verhalten in verschiedenen pharmazeutischen Prozessen.

Eigenschaft	Wert/Beschreibung	Quelle
Aussehen	Wei�es, kristallines Pulver	[1]
Geruch	Geruchlos	[1]
Geschmack	Fruchtig	[1]
Schmelzpunkt/Zersetzung	Verdampft vollst�ndig bei 287 °C	[1]
L�slichkeit	L�slich in Wasser und Methanol.	[4]
pKa-Werte (der Fumars�ure)	pKa1 = 3.03, pKa2 = 4.44	[5]

Experimentelle Protokolle

Synthese von fumarsaurem Ammoniak

Ein etabliertes Verfahren zur Herstellung von fumarsaurem Ammoniak ist die Neutralisationsreaktion zwischen Fumars ure und einer Ammoniumquelle wie Ammoniumcarbonat oder Ammoniumhydrogencarbonat in einem w ssrigen Medium.

Methodik:

- Eine ges ttigte w ssrige L sung des zu synthetisierenden Salzes wird durch die Reaktion von Ammoniumcarbonat oder -hydrogencarbonat mit Fumars ure bei einer Temperatur von nicht mehr als 40 °C hergestellt.
- Die Reaktion wird unter industriellen Produktionsbedingungen durchgef hrt.
- Die Isolierung des Produkts erfolgt vorzugsweise durch Abk hlen der Reaktionsmasse auf eine Temperatur von 15-18 °C.
- Das resultierende Produkt liegt im Allgemeinen in kristalliner Form vor.
- Das Filtrat, das nach der Isolierung der Ammoniumsalze entsteht, kann f r die Rezirkulation verwendet werden.

Bestimmung der Löslichkeit

Die Löslichkeit von fumarsaurem Ammoniak kann mit der Gleichgewichtslöslichkeitsmethode bestimmt werden.

Methodik:

- Ein Überschuss an fumarsaurem Ammoniak wird zu einem Lösungsmittel (z. B. Wasser, Ethanol, Methanol) in einem verschlossenen Gefäß bei einer konstanten Temperatur gegeben.
- Die Suspension wird für eine ausreichende Zeit gerührt oder geschüttelt, um das Gleichgewicht zu erreichen.
- Die ungelöste Substanz wird durch Filtration oder Zentrifugation abgetrennt.
- Die Konzentration von fumarsaurem Ammoniak im Überstand wird mit einer geeigneten Analysemethode, wie z. B. HPLC oder UV-Vis-Spektroskopie, bestimmt.

Thermische Analyse (DSC und TGA)

Die thermische Stabilität und Zersetzung von fumarsaurem Ammoniak kann mittels Differential-Scanning-Kalorimetrie (DSC) und thermogravimetrischer Analyse (TGA) untersucht werden.

Methodik für DSC:

- Eine kleine, genau abgewogene Menge (typischerweise 1-10 mg) **fumarsaures Ammoniak** wird in einen Aluminium-DSC-Tiegel gegeben und versiegelt.
- Ein leerer, versiegelter Tiegel wird als Referenz verwendet.
- Probe und Referenz werden in der DSC-Zelle platziert und mit einer konstanten Heizrate (z. B. 10 °C/min) über einen definierten Temperaturbereich erhitzt.
- Der Wärmefluss zur Probe im Vergleich zur Referenz wird als Funktion der Temperatur aufgezeichnet, um endotherme und exotherme Übergänge zu identifizieren.

Methodik für TGA:

- Eine kleine, genau abgewogene Menge **fumarsaures Ammoniak** wird in einen TGA-Tiegel gegeben.
- Der Tiegel wird in den TGA-Ofen gestellt und mit einer konstanten Rate in einer kontrollierten Atmosphäre (z. B. Stickstoff oder Luft) erhitzt.
- Die Gewichtsänderung der Probe wird als Funktion der Temperatur aufgezeichnet, um die Zersetzungstemperaturen und den Gewichtsverlust zu bestimmen.

Visualisierungen

Arbeitsablauf der Synthese

Bildunterschrift: Schematische Darstellung des Syntheseprozesses von fumarsaurem Ammoniak.

Allgemeiner Arbeitsablauf zur physikalisch-chemischen Charakterisierung

Bildunterschrift: Ein allgemeiner Arbeitsablauf für die Charakterisierung von fumarsaurem Ammoniak.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AMMONIUM FUMARATE - Ataman Kimya [atamanchemicals.com]
- 2. Ammonium fumarate - Wikipedia [en.wikipedia.org]
- 3. Ammonium fumarate | C4H10N2O4 | CID 9793847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistai.org [chemistai.org]
- 5. Fumaric acid - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [Eine umfassende technische Untersuchung der physikalisch-chemischen Eigenschaften von fumarsaurem Ammoniak]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079078#physikalisch-chemische-eigenschaften-von-fumarsaurem-ammoniak>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com